molecular formula C9H6F2O B1310547 4,5-Difluoro-1-indanone CAS No. 628732-11-6

4,5-Difluoro-1-indanone

Cat. No.: B1310547
CAS No.: 628732-11-6
M. Wt: 168.14 g/mol
InChI Key: FHKJIIXGCLYMCN-UHFFFAOYSA-N
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Description

4,5-Difluoro-1-indanone is a fluorinated derivative of 1-indanone, a compound known for its versatile reactivity and presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-1-indanone typically involves the fluorination of 1-indanone derivatives. One common method includes the reaction of 1-indanone with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-1-indanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

4,5-Difluoro-1-indanone has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4,5-Difluoro-1-indanone exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and dipole interactions, which can influence enzyme activity and protein binding. These interactions can modulate biological pathways and lead to specific therapeutic effects.

Comparison with Similar Compounds

    1-Indanone: The parent compound, known for its versatile reactivity and presence in natural products.

    5,7-Difluoro-1-indanone: Another fluorinated derivative with different substitution patterns.

    Indane-1,3-dione: A structurally related compound with applications in medicinal chemistry and organic electronics.

Uniqueness: 4,5-Difluoro-1-indanone is unique due to the specific positioning of the fluorine atoms, which significantly alters its chemical and physical properties compared to other indanone derivatives. This unique structure makes it valuable for specific applications in synthetic chemistry and industrial processes.

Properties

IUPAC Name

4,5-difluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKJIIXGCLYMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446351
Record name 4,5-DIFLUORO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628732-11-6
Record name 4,5-DIFLUORO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,3-difluorocinnamic acid (2.8 g, 15.2 mol) (commercially available from Lancaster) (Intermediate TWENTY-1) in ethanol (100 mL) was hydrogenated with H2 (balloon) and 10% Pd/C (0.3 g) at rt for 16 h. The mixture was filtered through Celite® and the solvent was evaporated to give 3-(2,3-difluoro-phenyl)-propionic acid as a solid, 2.68 g (98%). A mixture of 3-(2,3-difluoro-phenyl)-propionic acid (2.7 g, 14.4 mmol) in CH2Cl2 at 0° C. was treated with oxalyl chloride (8.7 mL, 2 M in CH2Cl2) and a few drops of DMF. The reaction mixture was stirred for 2 h at rt. The solution was decanted from the dark colored residues and the solvent was removed under vacuum. The residue was dissolved in CH2Cl2 (20 mL) and added to a mixture of AlCl3 (1.92 g, 14.4 mmol) in CH2Cl2 (25 mL). The mixture was heated at 50° C. for 16 h. The entire mixture was poured into ice water. The aqueous phase was removed and extracted with CH2Cl2. The organic layers were combined, washed with sat. NaHCO3 solution, brine, and dried over Na2SO4, filtered, and evaporated to dryness. The residue was purified by chromatography on silica gel with 20% EtOAc:hexane to give 4,5-difluoro-indan-1-one (Intermediate TWENTY-2), 1.65 g (68%).
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